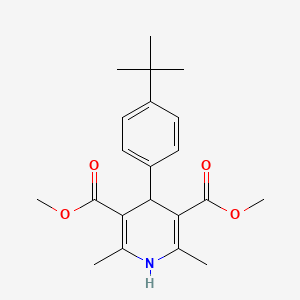

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with tert-butylphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent, such as ethanol, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

Medicine: Research explores its potential therapeutic effects, particularly in cardiovascular diseases.

Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for treating cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DMTD) is a compound of significant interest due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant research findings.

1. Antioxidant Properties

Research indicates that DMTD exhibits notable antioxidant activity. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that DMTD can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Neuroprotective Effects

DMTD has been investigated for its neuroprotective properties. A study highlighted its ability to inhibit neurotoxicity induced by oxidative stress in neuronal cell cultures. This effect is attributed to the compound's ability to modulate signaling pathways associated with cell survival and apoptosis.

3. Cytotoxic Activity against Cancer Cells

In vitro assays have shown that DMTD exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

4. Anti-inflammatory Activity

DMTD has also shown potential anti-inflammatory effects in preclinical models. It seems to reduce the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a controlled study using rodent models of neurodegeneration, DMTD administration resulted in a significant reduction in markers of neuronal damage compared to control groups. Behavioral assessments indicated improved cognitive function in treated animals.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted to evaluate the efficacy of DMTD on human cancer cell lines. Results indicated that treatment with DMTD led to a dose-dependent decrease in cell viability and increased levels of apoptotic markers.

Research Findings

The biological activities of DMTD have been documented across various studies:

- Antioxidant Activity : Demonstrated through assays measuring free radical scavenging capacity.

- Neuroprotective Effects : Supported by findings showing reduced oxidative stress markers in neuronal cultures.

- Cytotoxicity : Observed across multiple cancer cell lines with varying IC50 values.

- Anti-inflammatory Effects : Evidence suggests modulation of inflammatory pathways.

Properties

CAS No. |

401636-24-6 |

|---|---|

Molecular Formula |

C21H27NO4 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

dimethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H27NO4/c1-12-16(19(23)25-6)18(17(13(2)22-12)20(24)26-7)14-8-10-15(11-9-14)21(3,4)5/h8-11,18,22H,1-7H3 |

InChI Key |

RPAKOPLFCWVSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.